molecular formula C14H11BrO2 B139951 2-Bromo-2'-methoxybenzophenone CAS No. 131118-02-0

2-Bromo-2'-methoxybenzophenone

Cat. No.: B139951
CAS No.: 131118-02-0
M. Wt: 291.14 g/mol
InChI Key: DRXWKWVDVVPSSQ-UHFFFAOYSA-N
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Description

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring, and a methoxy group is substituted at the second position of the other phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2’-methoxybenzophenone typically involves the bromination of 2’-methoxybenzophenone. One common method is the bromination using bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-methoxybenzophenone may involve large-scale bromination reactions using automated equipment to control temperature, reaction time, and reagent addition. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-2’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2’-methoxybenzophenone in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .

Comparison with Similar Compounds

  • 2-Bromo-4’-methoxybenzophenone
  • 2-Bromo-2’-hydroxybenzophenone
  • 2-Bromo-2’-methylbenzophenone

Uniqueness: 2-Bromo-2’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions. The methoxy group enhances the electron density on the phenyl ring, influencing the compound’s behavior in various reactions .

Properties

IUPAC Name

(2-bromophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXWKWVDVVPSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577335
Record name (2-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131118-02-0
Record name (2-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the Procedure described in Preparation VIa and starting from 9.4 g (0.050 mol) of 2-bromoanisole, 1.7 g (0.069 mol) of magnesium and 11 g (0.050 mol) of 2-bromobenzoyl chloride, 9.6 g of the expected product (yield: 66%) are obtained after crystallization from ether.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Yield
66%

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